Boc-D-2-Iodotyrosine (Boc-D-Tyr(2-I)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-: is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the second position and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- typically involves the iodination of D-tyrosine followed by the introduction of the Boc protecting group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, under mild conditions. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic hydroxyl group of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- can undergo oxidation to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated D-tyrosine derivatives.
Substitution: Thiolated or aminated derivatives of D-tyrosine.
Scientific Research Applications
Chemistry: D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. The iodine atom serves as a radiolabel for tracking and imaging studies.
Medicine: This compound has potential applications in drug development, particularly in the design of tyrosine kinase inhibitors. Its derivatives are explored for their therapeutic properties.
Industry: In the industrial sector, D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound’s stability and prevents unwanted side reactions during its interaction with biological targets.
Comparison with Similar Compounds
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo-
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo-
Comparison:
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- is unique due to the position of the iodine atom, which influences its reactivity and interaction with biological targets.
- D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- and D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-4-iodo- have different iodine positions, affecting their chemical and biological properties.
- L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-2-iodo- differs in its stereochemistry, which can influence its interaction with enzymes and receptors.
Properties
Molecular Formula |
C14H18INO5 |
---|---|
Molecular Weight |
407.20 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxy-2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
GROOJSTWKMXNKN-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)I)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.